molecular formula C7H12N4 B2612492 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 1553917-14-8

3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No. B2612492
CAS RN: 1553917-14-8
M. Wt: 152.201
InChI Key: ZWOCXKRTRYDLIO-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C7H12N4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine consists of a cyclobutyl group attached to the 3-position of a 1,2,4-triazole ring, which also has a methyl group attached to the 1-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine include its molecular weight, which is 152.201. Other properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Triazole Compounds in Agriculture and Medicine

Triazoles, including derivatives like 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine, play a significant role in the fine organic synthesis industry, contributing to the development of pharmaceuticals, agricultural products, dyes, and high-energy materials (Nazarov et al., 2021). Their applications in agriculture include the formulation of insecticides, fungicides, and plant growth regulators, demonstrating the versatility of triazole compounds in enhancing crop protection and productivity.

In the medical field, triazole derivatives are foundational in the creation of antimicrobial and cardiological drugs, exemplifying their importance in addressing a wide range of health conditions. Notable medical applications include drugs like furazonal, thiotriazoline, and cardiotril, which offer antimicrobial effects and cardioprotective benefits (Nazarov et al., 2021).

Triazole Derivatives in Chemical Synthesis

The synthesis and reactivity of triazole derivatives, including those related to 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine, have been a focus of research due to their broad spectrum of biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013). The pursuit of new synthetic methods and biological evaluations underlines the ongoing interest in triazole compounds as potential therapeutic agents.

Advancements in Triazole Synthesis

Recent advancements in the synthesis of triazoles, including eco-friendly approaches, have highlighted the importance of these compounds in various applications. Techniques such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been explored for their efficiency and environmental benefits, paving the way for the development of new drugs and materials (de Souza et al., 2019).

Safety and Hazards

The safety and hazards associated with 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine are not specified in the sources I found. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

5-cyclobutyl-2-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOCXKRTRYDLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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